

# Niazo (Butazopyridine): Application Notes for Pharmaceutical Research

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## Compound of Interest

Compound Name: Niazo

Cat. No.: B1210944

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## Disclaimer

Direct and extensive experimental data on the pharmaceutical properties of **Niazo** (Butazopyridine) is limited in publicly available scientific literature. The following application notes and protocols are largely based on the known characteristics of its structural analog, Phenazopyridine, a urinary tract analgesic. This document is intended to provide a foundational framework for initiating research into the potential of **Niazo** as a pharmaceutical agent. All experimental procedures should be developed and validated rigorously.

## Introduction

**Niazo**, also known as Butazopyridine, is an azo dye with the chemical formula  $C_{14}H_{18}N_6O$ .<sup>[1]</sup> Its structure, 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine, is analogous to Phenazopyridine. This structural similarity suggests that **Niazo** may possess comparable pharmacological activities, primarily as a urinary tract analgesic. Its mechanism of action is hypothesized to be a direct topical analgesic effect on the mucosa of the urinary tract. This document outlines potential therapeutic applications, proposed mechanisms of action, and protocols for preclinical evaluation.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Niazo** is presented in Table 1. This information is crucial for formulation development and for designing relevant in vitro and in vivo studies.

Table 1: Chemical and Physical Properties of **Niazo** (Butazopyridine)

Property	Value	Reference
IUPAC Name	3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine	Smolecule
Synonyms	Butazopyridine, Neotropin	PubChem
CAS Number	617-19-6	PubChem
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>6</sub> O	<a href="#">[1]</a>
Molecular Weight	286.33 g/mol	PubChem
Appearance	(Predicted) Colored solid	-
Solubility	(Predicted) Sparingly soluble in water	-
pKa	(Predicted) Basic due to amino groups	-

Note: Some properties are predicted based on chemical structure and may require experimental verification.

## Potential Therapeutic Applications

Based on the activity of its analog, Phenazopyridine, the primary therapeutic application for **Niazo** is likely the symptomatic relief of lower urinary tract discomfort.

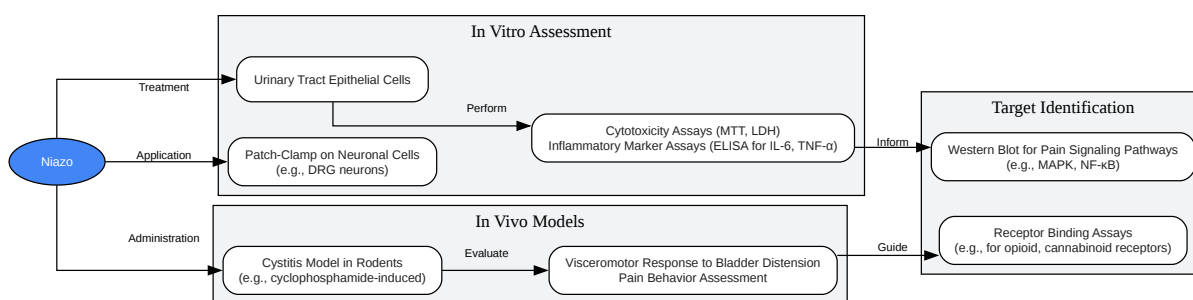
- Urinary Tract Analgesia: Alleviation of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), catheterization, or other urinary tract irritations.

- Investigational Areas: Given the diverse activities of pyridine-containing compounds, further research could explore potential anti-inflammatory or antimicrobial properties.

## Proposed Mechanism of Action and Signaling Pathways

The primary mechanism of action for **Niazo** is likely a localized anesthetic or analgesic effect on the mucosal lining of the urinary tract. The precise molecular targets are not well-defined for this class of compounds.

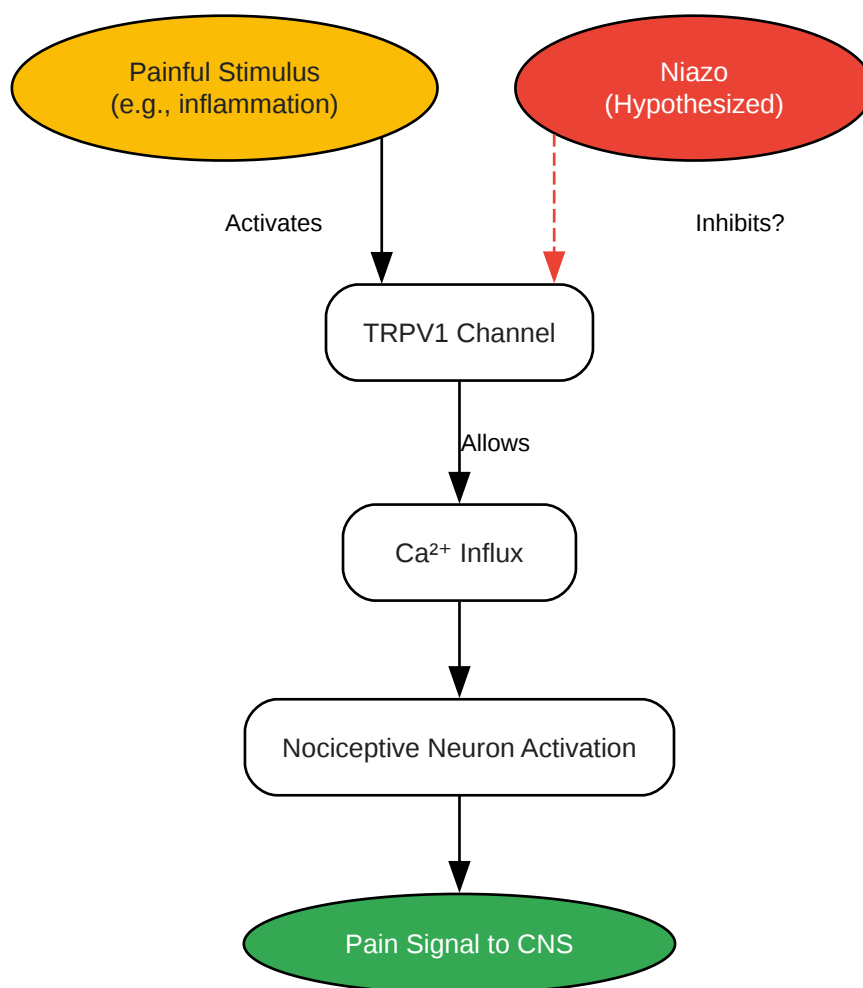
A proposed logical workflow for investigating the mechanism of action is presented below.



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Caption: Workflow for Investigating **Niazo**'s Mechanism of Action.

A potential signaling pathway that could be investigated for analgesic effects is the transient receptor potential (TRP) channel family, which is involved in pain sensation.



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Caption: Hypothesized Modulation of TRPV1 Signaling by **Niazo**.

## Experimental Protocols

The following are generalized protocols that can be adapted for the preclinical evaluation of **Niazo**.

### In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **Niazo** on urothelial cells.

Materials:

- Human bladder epithelial cell line (e.g., T24)

- **Niazo** (Butazopyridine)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Culture T24 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Seed 5 x 10<sup>3</sup> cells per well in a 96-well plate and allow them to adhere overnight.
- Prepare a stock solution of **Niazo** in DMSO and then dilute to various concentrations in culture medium.
- Replace the medium in the wells with the medium containing different concentrations of **Niazo**. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for 24, 48, and 72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

## In Vivo Model of Cystitis for Analgesic Activity

Objective: To evaluate the analgesic efficacy of **Niazo** in a rodent model of bladder inflammation.

Materials:

- Female Sprague-Dawley rats (200-250 g)
- **Niazo** (Butazopyridine)
- Cyclophosphamide (CYP)
- Saline solution
- Vehicle for **Niazo** administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

- Acclimatize rats for at least one week.
- Induce cystitis by a single intraperitoneal injection of CYP (150 mg/kg). Control animals receive a saline injection.
- Administer **Niazo** (e.g., 10, 30, 100 mg/kg) or vehicle orally to different groups of rats 24 hours after CYP injection. A positive control group receiving a known analgesic can be included.
- Assess bladder pain using a visceromotor response (VMR) to graded urinary bladder distension (UBD) at 48 hours post-CYP injection.
  - Anesthetize the rats and insert a catheter into the bladder.
  - Record electromyographic (EMG) activity of the external abdominal oblique muscle during bladder distension with saline at increasing pressures.
  - The VMR is quantified as the total EMG activity during distension.

- At the end of the experiment, euthanize the animals and collect bladder tissue for histological analysis and measurement of inflammatory markers.

## ADME-Tox Profile (Predicted)

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of **Niazo** is predicted to be similar to Phenazopyridine.

Table 2: Predicted ADME-Tox Properties of **Niazo**

Parameter	Predicted Property	Rationale/Considerations
Absorption	Rapid oral absorption	Structural similarity to Phenazopyridine.
Distribution	Likely distributes to the urinary tract	Azo dye structure may lead to tissue staining.
Metabolism	Hepatic metabolism is expected. A key metabolite is likely to be an aniline derivative.	Azo reduction is a common metabolic pathway.
Excretion	Primarily renal excretion	Excreted as unchanged drug and metabolites, coloring the urine.
Toxicity	Potential for methemoglobinemia and hemolytic anemia, especially in individuals with G6PD deficiency. Possible renal and hepatic toxicity with overdose or prolonged use.	Based on the known toxicity profile of Phenazopyridine due to aniline metabolite formation.

## Conclusion

**Niazo** (Butazopyridine) presents an interesting candidate for investigation as a urinary tract analgesic, primarily due to its structural similarity to the established drug Phenazopyridine. The

provided application notes offer a starting point for a systematic evaluation of its pharmaceutical potential. Key areas of focus for future research should include a thorough characterization of its analgesic efficacy, a detailed investigation of its mechanism of action, and a comprehensive assessment of its safety profile, particularly concerning the potential for hematological and organ toxicity. Should initial studies prove promising, further development could involve formulation optimization to enhance solubility and bioavailability.

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## References

- 1. Phenazopyridine | Advanced Drug Monograph | MedPath [[trial.medpath.com](https://trial.medpath.com)]
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